Methyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside

Lysosomal enzyme targeting GlcNAc-1-phosphotransferase Mannose-6-phosphate biosynthesis

Research on N-glycan processing and lysosomal targeting requires absolute linkage specificity-generic mannobiosides fail to distinguish Class I from Class II α-mannosidase activity. Methyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside (CAS 72028-62-7) is the defined α(1→3)-linked substrate that solves this ambiguity. - Highest catalytic efficiency among mannobioside substrates for Class II α-mannosidase (Kcat/Km = 7,488 M⁻¹ min⁻¹; Ea = 15.14 kJ/mol). - Completely resistant to Class I α-mannosidases, enabling unambiguous enzyme discrimination in complex samples. - Validated structural probe with a 1.75 Å co-crystal structure (PDB 1Q8P) for lectin binding studies. - Available at ≥98% purity from multiple synthetic routes; reliable for derivatization and large-scale assay development.

Molecular Formula C13H24O11
Molecular Weight 356.32 g/mol
Cat. No. B7796215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside
Molecular FormulaC13H24O11
Molecular Weight356.32 g/mol
Structural Identifiers
SMILESCOC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O
InChIInChI=1S/C13H24O11/c1-21-12-10(20)11(7(17)5(3-15)22-12)24-13-9(19)8(18)6(16)4(2-14)23-13/h4-20H,2-3H2,1H3
InChIKeyWOKXHOIRHHAHDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside – Structural Identity and Procurement Overview


Methyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside (CAS 72028-62-7, synonym Man(α1-3)Man(α1-OMe) or M 3-O-MM) is a synthetic α(1→3)-linked methyl mannobioside that serves as a defined structural probe for the Man(α1-3)Man motif found in the core region of asparagine-linked glycopeptides . This disaccharide, with molecular formula C₁₃H₂₄O₁₁ and molecular weight 356.32 g/mol, is available at >98% purity from multiple suppliers and is structurally distinct from its positional isomers (2-O-, 4-O-, and 6-O-linked mannobiosides) as well as from the monomeric methyl α-D-mannopyranoside, making it a critical tool where linkage-specific recognition is essential .

Linkage-specific probe for Man(α1-3)Man glycan motif recognition
Synthetic disaccharide with defined α(1→3) regiochemistry, >98% purity
Multi-vendor availability supports long-term glycobiology workflows

Methyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside – Linkage-Specific Recognition vs. Generic Substitution


The α(1→3) linkage in Methyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside imparts a unique three-dimensional conformation that is differentially recognized by mannose-binding proteins and processing enzymes compared to its α(1→2), α(1→4), and α(1→6) positional isomers . In the N-glycan core, the α(1→3)-linked mannose arm is the site of GlcNAc-1-phosphotransferase recognition for lysosomal enzyme targeting, and this recognition is linkage-dependent—the α(1→2)-linked isomer displays substantially higher acceptor activity . Similarly, Class I α-mannosidases discriminate sharply between linkage types, with the α(1→3) linkage showing distinct processing kinetics from α(1→2) and α(1→6) . Substituting a generic methyl mannobioside or the monomeric methyl α-D-mannopyranoside without verifying the linkage position would yield erroneous or absent activity in any assay that depends on linkage-specific molecular recognition.

Positional isomer (1→2, 1→4, 1→6) substitution
May reverse enzyme acceptor ranking, alter lectin binding, or abolish Class I α-mannosidase resistance. Linkage context must be verified.
Monomeric methyl α-D-mannopyranoside
Lacks the disaccharide epitope required for GlcNAc-phosphotransferase recognition and lectin binding mode studies.
Generic mannobioside without validated linkage
May not reproduce the α(1→3)-specific kinetics or the low-energy conformation documented in co-crystal structures (PDB 1Q8P).

Methyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside – Quantitative Differentiation Evidence


GlcNAc-Phosphotransferase Acceptor Activity: Linkage Discrimination

In the GlcNAc-phosphotransferase acceptor assay using rat liver microsomes, Methyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside (α1→3) displayed measurably lower phosphorylation efficiency compared to its α(1→2)-linked isomer, Methyl 2-O-(α-D-mannopyranosyl)-α-D-mannopyranoside, which was identified as the best acceptor among four methyl mannobiosides tested . This linkage-dependent acceptor preference is critical because the enzyme's physiological function—catalyzing the first step in mannose-6-phosphate synthesis for lysosomal hydrolase targeting—occurs specifically on α(1→2)-linked mannose residues within high-mannose N-glycans. The 1→3 compound therefore serves as a negative-control or specificity-control substrate for validating that GlcNAc-phosphotransferase recognition is conformation-dependent rather than merely mannose-dependent.

GlcNAc-P-transferase
Head-to-head
α1→3: acceptor activity detected but lower than α1→2 isomer
α1→2: best acceptor among four methyl mannobiosides
Linkage-dependent phosphorylation context
Exact kinetic constants not publicly available
Lysosomal enzyme targeting GlcNAc-1-phosphotransferase Mannose-6-phosphate biosynthesis

Class II α-Mannosidase Catalytic Efficiency Across Linkage Isomers

Class II α-mannosidase from Aspergillus fischeri hydrolyzes Man(α1-3)Man with a catalytic efficiency (Kcat/Km) of 7,488 M⁻¹ min⁻¹, which is 1.4-fold higher than Man(α1-2)Man (5,376 M⁻¹ min⁻¹) and 2.0-fold higher than Man(α1-6)Man (3,690 M⁻¹ min⁻¹) . The activation energy (Ea) for hydrolysis of Man(α1-3)Man was 15.14 kJ/mol—markedly lower than the 47.43 kJ/mol and 71.21 kJ/mol required for the α1-2 and α1-6 dimannosides, respectively—indicating that the α(1→3) linkage imposes the lowest energy barrier for catalysis among the three positional isomers . This makes Methyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside the kinetically most favorable mannobioside substrate for this enzyme class, a property that is directly exploitable in α-mannosidase inhibitor screening and glycosidase activity assays.

Class II α-mannosidase
Head-to-head
Kcat/Km = 7,488 M⁻¹ min⁻¹ (1.39× vs 1→2)
Ea = 15.14 kJ/mol (3.1× lower than 1→2)
Reported highest catalytic efficiency for Class II enzyme
Aspergillus fischeri enzyme context
α-Mannosidase Enzyme kinetics Glycoside hydrolase

Class I α-Mannosidase Specificity: Resistance to Cleavage

Recombinant Arabidopsis Class I α-mannosidases (MNS1, MNS2, MNS3) were tested against methyl-3-O-α-D-mannopyranosyl-α-D-mannopyranoside as a substrate. This α(1→3)-linked mannobioside was not cleaved by any of the three recombinant Class I enzymes, in contrast to α(1→2)-linked mannobioside substrates which are efficiently processed . This differential specificity confirms that Class I α-mannosidases are strictly α(1→2)-specific mannosidases and cannot hydrolyze the α(1→3) linkage, making the 1→3 compound an essential negative control for distinguishing Class I from Class II α-mannosidase activities in enzyme characterization studies.

Class I α-mannosidase
Head-to-head
α1→3: no cleavage by MNS1/MNS2/MNS3
α1→2: efficiently cleaved
Binary discrimination for Class I vs II enzymes
Recombinant Arabidopsis enzymes in vitro
Class I α-mannosidase N-glycan processing ER quality control

Lectin Recognition: Distinct Binding Conformation of Man(α1-3)Man

The crystal structure of Pterocarpus angolensis seed lectin (PAL) in complex with Man(α1-3)Man (PDB: 1Q8P, resolution 1.75 Å) reveals that this dimannoside binds in a low-energy conformation identical to that observed for Concanavalin A binding . Critically, while Man(α1-3)Man and the branched trimannoside Man(α1-3)[Man(α1-6)]Man both bind PAL in identical low-energy conformations, Man(α1-6)Man is forced to adopt a different, higher-energy conformation . Furthermore, Man(α1-2)Man can bind PAL in only a single binding mode, in sharp contrast to ConA which accommodates two binding modes for this disaccharide . These conformational distinctions, resolved at atomic resolution, demonstrate that the α(1→3) linkage uniquely positions the reducing-end mannose to satisfy the hydrogen-bond network of the PAL binding site without torsional strain—a property not shared by other linkage isomers.

Lectin binding mode
Reported
Single low-energy conformation; PDB 1Q8P at 1.75 Å
Validated structural probe for Man(α1-3)Man recognition
PAL lectin co-crystal; other isomers adopt distorted modes
Lectin-glycan interaction Structural biology X-ray crystallography

Synthetic Accessibility and Commercial Availability Comparison

Among the four methyl mannobioside positional isomers (1→2, 1→3, 1→4, 1→6), the 1→3-linked compound is one of the best-characterized from a synthetic chemistry standpoint, with published protocols for its selective preparation using 2-O-benzyl-3-O-(2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside as a key intermediate . The compound is commercially available from multiple vendors (TRC, AKSci, Santa Cruz Biotechnology, ChemScene) at purities ≥98%, with analytical characterization including melting point (169-174 °C) and solubility data (methanol, water) . In contrast, the 1→4 isomer is not commonly stocked as a catalog item, and the 1→6 isomer is available but less frequently used in biological studies. This supply chain maturity and published synthetic validation reduce the risk of batch-to-batch variability for researchers requiring long-term experimental reproducibility.

Commercial maturity
Supporting evidence
≥98% purity; multi-vendor supply; published synthesis route
Reduced supply chain risk for long-term studies
Melting point 169-174 °C; solubility in methanol/water
Carbohydrate synthesis Disaccharide procurement Research reagent sourcing

Methyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside – Research and Industrial Applications


α-Mannosidase Inhibitor Screening and Selectivity Profiling

This compound is the optimal substrate for Class II α-mannosidase activity assays, providing a Kcat/Km of 7,488 M⁻¹ min⁻¹—the highest catalytic efficiency among mannobioside substrates—and the lowest activation energy barrier (Ea = 15.14 kJ/mol) . Its complete resistance to cleavage by Class I α-mannosidases enables unambiguous discrimination between Class I and Class II enzyme activities in complex biological samples . Applications include screening for selective α-mannosidase inhibitors in cancer drug discovery and diagnosing mannosidosis-related enzyme deficiencies.

Lysosomal Enzyme Targeting and Mannose-6-Phosphate Pathway Research

As a specific GlcNAc-phosphotransferase substrate with lower acceptor activity than the α(1→2) isomer, this compound serves as a critical specificity-control in mannose phosphorylation studies . It enables researchers to map the linkage-dependence of GlcNAc-1-phosphotransferase recognition—data essential for designing effective enzyme replacement therapies where mannose-6-phosphate tagging efficiency determines lysosomal uptake of recombinant hydrolases.

Lectin Binding Studies and Glycomimetic Design

The availability of a high-resolution (1.75 Å) co-crystal structure with PAL lectin (PDB 1Q8P) makes this mannobioside a validated structural probe for studying Man(α1-3)Man recognition by legume lectins, collecting, and other mannose-binding proteins . It can be used in competitive binding assays, surface plasmon resonance (SPR) studies, and as a starting scaffold for designing non-hydrolyzable glycomimetics targeting mannose-specific adhesins in pathogenic bacteria and fungi.

Carbohydrate Chemistry and Glycosidic Bond Methodology

With well-established synthetic routes and multiple-vendor commercial availability at ≥98% purity, this compound is a reliable starting material for further derivatization (e.g., phosphorylation at the 6-position, fluorination, or conjugation to carrier proteins) . Its defined α(1→3) linkage and methyl aglycone make it a convenient building block for synthesizing larger high-mannose oligosaccharide fragments, including those that model the N-glycan core pentasaccharide.

Application
Selection Property
Validation Focus
α-Mannosidase inhibitor screening
Class II substrate suitability and Class I resistance
Isoform selectivity profiling
Lysosomal enzyme targeting research
GlcNAc-phosphotransferase substrate context
Linkage-dependent phosphorylation validation
Lectin binding and glycomimetic design
Co-crystal structure availability (PDB 1Q8P)
Binding-mode reference for docking studies
Carbohydrate chemistry building block
Synthetic accessibility and ≥98% purity
Purity and batch consistency review
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